5-Fluoro-2-(3-fluorophenyl)nicotinic acid
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Overview
Description
5-Fluoro-2-(3-fluorophenyl)nicotinic acid is a fluorinated aromatic compound that belongs to the class of nicotinic acids. This compound features a pyridine ring substituted with a fluorine atom at the 5-position and a 3-fluorophenyl group at the 2-position. Due to its unique structural characteristics, it has garnered interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(3-fluorophenyl)nicotinic acid typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative of 3-fluorophenyl with a pyridine derivative containing a halogen atom at the 5-position. This reaction requires a palladium catalyst and a base, usually performed in a solvent such as toluene or water.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help achieve large-scale synthesis with minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-(3-fluorophenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as 5-fluoro-2-(3-fluorophenyl)nicotinamide.
Reduction: Reduction reactions can lead to the formation of 5-fluoro-2-(3-fluorophenyl)nicotinamide.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines and alcohols can be introduced using reagents like thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃).
Major Products Formed:
Oxidation: 5-Fluoro-2-(3-fluorophenyl)nicotinamide
Reduction: 5-Fluoro-2-(3-fluorophenyl)nicotinamide
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
5-Fluoro-2-(3-fluorophenyl)nicotinic acid has found applications in various fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of neurological disorders.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Fluoro-2-(3-fluorophenyl)nicotinic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets, leading to specific biological responses.
Comparison with Similar Compounds
2-Fluoro-3-(3-fluorophenyl)nicotinic acid
3-Fluoro-2-(3-fluorophenyl)nicotinic acid
5-Fluoro-2-(2-fluorophenyl)nicotinic acid
Uniqueness: 5-Fluoro-2-(3-fluorophenyl)nicotinic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it exhibits distinct properties that make it suitable for specific applications.
Properties
IUPAC Name |
5-fluoro-2-(3-fluorophenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO2/c13-8-3-1-2-7(4-8)11-10(12(16)17)5-9(14)6-15-11/h1-6H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRGMXRXXRWKMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C=C(C=N2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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